molecular formula C19H15N3O2S B7759122 (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile

Cat. No.: B7759122
M. Wt: 349.4 g/mol
InChI Key: QMAYKZLKPDKWKZ-SDXDJHTJSA-N
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Description

(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile is a complex organic compound that features a quinazolinone moiety and a butanenitrile group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the butanenitrile group: This step may involve the reaction of the quinazolinone intermediate with a suitable nitrile compound under basic or acidic conditions.

    Attachment of the sulfanyl group: This can be done by reacting the intermediate with a thiol derivative, such as 4-methylthiophenol, under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.

Medicine

    Anticancer Activity: Quinazolinone derivatives are known for their potential anticancer properties, and this compound might be investigated for similar activities.

Industry

    Pharmaceuticals: The compound can be used in the development of new pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Butanenitrile Derivatives: Compounds like 2-(4-methylphenyl)-3-oxobutanenitrile.

Uniqueness

The uniqueness of (2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2Z)-4-(4-methylphenyl)sulfanyl-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-6-8-13(9-7-12)25-11-17(23)15(10-20)18-21-16-5-3-2-4-14(16)19(24)22-18/h2-9,21H,11H2,1H3,(H,22,24)/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYKZLKPDKWKZ-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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